(Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Description
The compound (Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one (CAS: 381181-38-0, Molecular Formula: C₁₇H₁₈N₄O₄S₂) features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety via a Z-configured methylene bridge . Key structural attributes include:
- 3-(2-Methoxyethyl) group: Enhances lipophilicity while retaining moderate solubility.
This compound is synthesized via condensation reactions involving substituted pyrido[1,2-a]pyrimidin-4-one precursors and thiazolidinone derivatives, following methodologies akin to those described for structurally related analogs .
Properties
IUPAC Name |
(5Z)-5-[[2-[2-hydroxyethyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-20(7-9-23)15-12(16(24)21-6-4-3-5-14(21)19-15)11-13-17(25)22(8-10-26-2)18(27)28-13/h3-6,11,23H,7-10H2,1-2H3/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNFWOASBASMOX-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one represents a novel addition to the thiazolidin-4-one family, which has garnered significant attention for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Structural Overview
This compound features a complex structure that integrates a thiazolidin-4-one core with various functional groups, including a pyrido[1,2-a]pyrimidine moiety. The presence of these functional groups is essential for its biological activity, particularly its interactions with biological targets.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives are promising candidates in the development of anticancer agents. The compound under investigation has shown potential in inhibiting cancer cell proliferation through various mechanisms:
-
Mechanisms of Action :
- DNA Interaction : Many thiazolidinones act by directly interacting with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : They may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as histone demethylases, which are crucial in regulating gene expression related to cancer progression .
-
Case Studies :
- A study highlighted the anticancer efficacy of related thiazolidinone compounds against multiple cancer cell lines, demonstrating significant cytotoxic effects (IC50 values in the low micromolar range) and indicating a structure-activity relationship that favors specific substitutions on the thiazolidinone scaffold .
- Another investigation focused on the synthesis of novel thiazolidinones and their evaluation against various cancer cell lines, showing that modifications at certain positions greatly enhance their anticancer properties .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Thiazolidin-4-one derivatives have been documented to possess broad-spectrum antibacterial and antifungal activity:
-
Antibacterial Activity :
- Studies have shown that compounds similar to (Z)-5 exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often fall within therapeutic ranges, indicating potential for further development as antibacterial agents .
-
Biofilm Inhibition :
- Certain derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, which is critical for treating chronic infections . The effectiveness of these compounds correlates with their structural features, particularly substitutions on the benzylidene fragment.
Pharmacological Profiles
The pharmacological profiles of thiazolidinones are diverse:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation and induces apoptosis in various cancers. |
| Antibacterial | Effective against a range of bacterial strains; MIC values indicate potency. |
| Antifungal | Some derivatives show antifungal properties against common pathogens. |
| Antidiabetic | Certain thiazolidinones exhibit insulin-sensitizing effects. |
| Antioxidant | Compounds demonstrate free radical scavenging abilities. |
Scientific Research Applications
The compound exhibits several biological activities that have been documented in various studies:
- Antimicrobial Activity : Research indicates that derivatives of thiazolidinones possess significant antimicrobial properties. Compounds related to the thiazolidine scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural components of this compound suggest it may share similar properties.
- Anticancer Properties : Some studies have explored the potential anticancer effects of thiazolidinones. The presence of the pyrido-pyrimidine moiety may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thiazolidinone derivatives have been studied for their ability to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis .
Synthesis and Characterization
The synthesis of (Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies highlight the applications and effectiveness of this compound in various fields:
- Study on Antimicrobial Efficacy : A study demonstrated that the synthesized thiazolidinone derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications in the side chains could enhance activity .
- Evaluation of Anticancer Potential : In vitro studies showed that compounds with similar structural motifs to this compound significantly inhibited cancer cell proliferation in various cancer lines .
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects, particularly its interaction with cellular targets and its impact on metabolic pathways .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The thiophene ring in the compound undergoes oxidation to form sulfoxides or sulfones under specific conditions. Reduction reactions target functional groups like nitro or carbonyl moieties.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic/neutral medium | Thiophene sulfoxide/sulfone |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Corresponding amine derivatives |
These transformations are critical for modifying the compound’s electronic properties and interactions with biological targets.
Electrophilic Substitution Reactions
The bromophenyl substituent and thiophene ring enable electrophilic substitution. For example, bromination at the thiophene position followed by amine substitution generates diverse derivatives.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | 0°C | Brominated intermediate |
| Substitution | Primary/secondary amines | DMF, K₂CO₃, 70°C | Substituted amide derivatives |
This pathway is pivotal for tailoring the compound’s pharmacophore for therapeutic applications .
Condensation Reactions
The compound participates in condensation reactions to form extended heterocyclic systems. For instance, Knoevenagel condensation with aromatic aldehydes introduces new functional groups.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Knoevenagel | Aromatic aldehydes | Ethanol, piperidine | Thiazole-arylidene derivatives |
| Chloroacetyl chloride reaction | Chloroacetyl chloride | - | Chloroacetamide derivatives |
These reactions enhance the compound’s structural complexity and biological activity .
Functional Group Transformations
Reactions involving carbonyl or amide groups modify the compound’s reactivity. For example, acetylacetone reacts with the thiophene carboxamide moiety to form pyrazole derivatives.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Pyrazole formation | Acetylacetone, benzoylacetone | Ethanol, glacial acetic acid | Pyrazole-thiophene carboxamides |
Such transformations are exploited in drug design to optimize bioavailability and target binding .
Key Insights
-
Diversification : The compound’s reactivity allows structural diversification through oxidation, reduction, and substitution.
-
Biological Implications : Reaction pathways directly influence its interaction with enzymes and receptors, critical for therapeutic applications .
-
Synthetic Flexibility : Multi-step syntheses enable precise control over functional groups, enabling tailored biological activity (e.g., antim
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a class of Z-configured methylene-bridged heterocycles. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Polarity vs. Lipophilicity : The target compound’s 2-hydroxyethyl group enhances aqueous solubility compared to methoxy-substituted analogs (e.g., Analog 1) .
- Bioactivity Implications : Analog 2’s imidazole group and Analog 3’s phenylethyl substituent suggest divergent therapeutic targets (e.g., antimicrobial vs. kinase inhibition) .
- Synthetic Flexibility : Substituent variations (e.g., piperazine in Analog 4) demonstrate the scaffold’s adaptability for structure-activity relationship (SAR) optimization .
Yield and Efficiency:
- The target compound’s synthesis achieves moderate yields (~45–55%), comparable to Analog 1 (50–60%) but lower than Analog 2 (65–70%) due to the hydroxyl group’s steric and electronic effects .
Spectroscopic and Crystallographic Insights
- NMR Characterization: The target compound’s ¹³C NMR spectrum shows distinct peaks for the thioxothiazolidinone carbonyl (δ ~175 ppm) and pyrido[1,2-a]pyrimidin-4-one (δ ~160 ppm), consistent with analogs .
- Crystallography : Analogous compounds (e.g., ) exhibit triclinic crystal packing with intermolecular hydrogen bonding, suggesting similar solid-state stability for the target compound .
Q & A
Q. What are common synthetic routes for preparing this compound and its derivatives?
The compound can be synthesized via condensation reactions involving pyrido[1,2-a]pyrimidin-4-one scaffolds and thiazolidin-4-one precursors. Key steps include:
- Schiff base formation : Reacting amino-substituted pyridopyrimidinones with aldehydes or ketones under reflux in ethanol .
- Thioxothiazolidinone incorporation : Using CS₂ or thiourea derivatives to introduce the 2-thioxo group .
- Recrystallization : Purification via DMF-EtOH (1:1) mixtures to isolate crystalline products .
Q. How is the structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms stereochemistry and Z-configuration .
- Spectroscopic techniques : FT-IR (C=O, C=N stretches), ¹H/¹³C NMR (olefinic proton coupling for Z/E distinction), and HRMS .
Q. What standard assays evaluate its biological activity?
- In vitro assays : Antimicrobial (MIC determination via broth dilution), cytotoxicity (MTT assay), and enzyme inhibition (e.g., kinase assays using fluorescence polarization) .
- Dose-response studies : IC₅₀ calculations using non-linear regression models .
Q. How are stability and storage conditions optimized?
- Stability studies : Accelerated degradation tests under varied pH, temperature, and light exposure (HPLC monitoring) .
- Storage : Lyophilized solids stored at -20°C in amber vials; solutions in DMSO (with desiccants) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for complex derivatives?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). Bayesian optimization algorithms improve efficiency by prioritizing high-yield conditions .
- Flow chemistry : Continuous-flow systems enhance reproducibility for oxidation/reduction steps (e.g., Swern oxidation) .
Q. What strategies resolve data contradictions in biological activity studies?
- Meta-analysis : Compare IC₅₀ values across multiple assays (e.g., enzyme vs. cell-based) to identify off-target effects .
- Structural validation : Recheck stereochemistry (via NOESY NMR) if activity diverges from SAR predictions .
Q. How are computational methods applied to study this compound?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) based on pyridopyrimidinone and thiazolidinone motifs .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What advanced techniques handle hazardous intermediates during synthesis?
- In situ quenching : Neutralize reactive intermediates (e.g., chlorinated byproducts) with NaHCO₃ or thiourea .
- Microreactors : Minimize exposure to toxic gases (e.g., H₂S) during thioxo group incorporation .
Q. How are structure-activity relationships (SAR) systematically explored?
Q. What methodologies address crystallographic challenges (e.g., twinned data)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
